2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid
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Overview
Description
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid is a compound that combines the structural features of piperidine and benzhydryl groups with tartaric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid typically involves the reaction of benzhydryl chloride with piperidine, followed by the addition of tartaric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Scientific Research Applications
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the benzhydryl group may modulate enzyme activity. The tartaric acid component can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-benzhydrylpiperidine: Lacks the tartaric acid component, resulting in different solubility and bioavailability properties.
3-hydroxypiperidine: Similar piperidine structure but without the benzhydryl group, leading to different pharmacological effects.
Tartaric acid derivatives: Compounds with similar tartaric acid moiety but different substituents on the piperidine ring.
Uniqueness
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid is unique due to its combination of piperidine, benzhydryl, and tartaric acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields .
Properties
CAS No. |
20068-85-3 |
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Molecular Formula |
C22H27NO7 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-benzhydrylpiperidin-3-ol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H21NO.C4H6O6/c20-16-12-7-13-19-18(16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;5-1(3(7)8)2(6)4(9)10/h1-6,8-11,16-20H,7,12-13H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
VSCOODVGEQWCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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